molecular formula C5H6F2N2 B1312021 1-(difluoromethyl)-3-methyl-1H-pyrazole CAS No. 956628-23-2

1-(difluoromethyl)-3-methyl-1H-pyrazole

Cat. No. B1312021
CAS RN: 956628-23-2
M. Wt: 132.11 g/mol
InChI Key: AEJSDPLGJZFJRT-UHFFFAOYSA-N
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Description

“1-(difluoromethyl)-3-methyl-1H-pyrazole” is a chemical compound that contains a pyrazole ring with difluoromethyl and methyl groups attached in specific positions . It is used commercially as an intermediate to several fungicides .


Synthesis Analysis

The synthesis of difluoromethyl groups has been achieved through various methods, including metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry . The combination of hydrogen fluoride with an aryl iodide catalyst and an oxidizing agent can generate chiral difluoromethyl groups .


Molecular Structure Analysis

The molecular structure of “1-(difluoromethyl)-3-methyl-1H-pyrazole” consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions . The X-ray structure of the 2-(difluoromethyl) ornithine hydrochloride hydrate was used as a starting geometry in DFT calculations .


Chemical Reactions Analysis

The successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry . The reaction is facilitated by the combination of hydrogen fluoride with an aryl iodide catalyst and an oxidizing agent .

Scientific Research Applications

Antifungal Activity

1-(Difluoromethyl)-3-methyl-1H-pyrazole derivatives exhibit significant antifungal properties. For instance, a study by Du et al. (2015) synthesized a series of these derivatives, finding them effective against various phytopathogenic fungi. The study highlighted the potential of these compounds in agriculture as antifungal agents (Du et al., 2015).

Applications in Battery Technology

In the field of lithium-ion batteries, pyrazole derivatives, including 1-(difluoromethyl)-3-methyl-1H-pyrazole, have been explored for enhancing battery performance. von Aspern et al. (2020) synthesized a novel methylated pyrazole derivative and tested its effectiveness in high-voltage lithium-ion batteries, demonstrating significant improvements in cell cycling performance (von Aspern et al., 2020).

Development of Fluorinated Pharmaceuticals

Fluorinated pyrazoles, including 1-(difluoromethyl)-3-methyl-1H-pyrazole, are valuable in pharmaceutical research due to their ability to improve drug properties. Zeng et al. (2020) reviewed the synthesis of these compounds, emphasizing their role in enhancing binding selectivity and liposolubility in biologically active compounds (Zeng et al., 2020).

Synthesis of Coordination Complexes

Research has also focused on using pyrazole derivatives to synthesize coordination complexes. Radi et al. (2015) studied the synthesis and crystal structures of mononuclear coordination complexes derived from pyrazole-dicarboxylate acid derivatives, which included 1-(difluoromethyl)-3-methyl-1H-pyrazole-related compounds (Radi et al., 2015).

Role in Antimicrobial Research

Several studies have shown that 1-(difluoromethyl)-3-methyl-1H-pyrazole derivatives possess antimicrobial properties. Chundawat et al. (2016) synthesized novel difluoromethylated compounds, demonstrating their effectiveness against various bacteria and fungi (Chundawat et al., 2016).

properties

IUPAC Name

1-(difluoromethyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2/c1-4-2-3-9(8-4)5(6)7/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJSDPLGJZFJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408660
Record name 1-(difluoromethyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-3-methyl-1H-pyrazole

CAS RN

956628-23-2
Record name 1-(difluoromethyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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